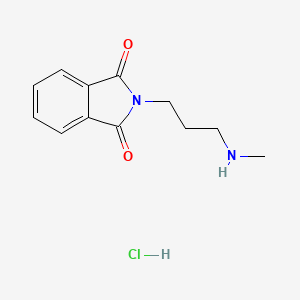

2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride

Vue d'ensemble

Description

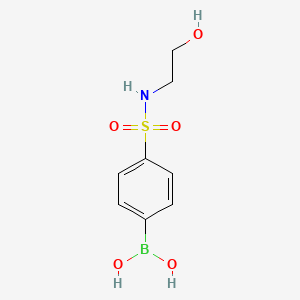

2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride is a chemical compound with the CAS Number: 861018-76-0. It has a molecular weight of 254.72 . The compound is derived from analogs of important biogenic amines .

Synthesis Analysis

The synthesis of isoindoline derivatives, including 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride, has been achieved using simple heating and relatively quick solventless reactions . This method is considered a green synthesis technique .Applications De Recherche Scientifique

Analgesic Activity

The study of analgesic activity in laboratory mice revealed that certain derivatives of this compound possess high analgesic efficacy. For instance, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione demonstrated analgesic activity exceeding 1.6 times that of the reference drug metamizole sodium . Further exploration of its pain-relieving properties could be valuable.

Green Synthesis

Researchers have developed a green, effective, and mild synthesis method for isoindoline-1,3-diones, including this compound. Green synthesis approaches are environmentally friendly and economically viable, making them attractive for industrial applications . Investigating its scalability and efficiency could be worthwhile.

AChE Inhibition

Isoindoline-1,3-diones have shown promise as acetylcholinesterase (AChE) inhibitors. AChE inhibitors play a crucial role in treating neurodegenerative diseases like Alzheimer’s by enhancing cholinergic neurotransmission. Exploring the potential of this compound in AChE inhibition could lead to therapeutic breakthroughs .

Antioxidant Properties

Given its chemical structure, this compound may exhibit antioxidant activity. Antioxidants protect cells from oxidative stress and contribute to overall health. Investigating its ability to scavenge free radicals and protect against oxidative damage could be relevant .

Anti-Inflammatory Effects

Certain isoindoline-1,3-diones have demonstrated anti-inflammatory properties. Investigating whether this compound can modulate inflammatory pathways or suppress cytokine production could provide insights into potential therapeutic applications .

Photophysical Applications

Isoindoline derivatives often exhibit interesting photophysical properties. Researchers have explored their use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. Investigating the luminescent behavior of this compound could contribute to materials science and technology .

Propriétés

IUPAC Name |

2-[3-(methylamino)propyl]isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-13-7-4-8-14-11(15)9-5-2-3-6-10(9)12(14)16;/h2-3,5-6,13H,4,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDKXJVFDUEDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C(=O)C2=CC=CC=C2C1=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733695 | |

| Record name | 2-[3-(Methylamino)propyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride | |

CAS RN |

861018-76-0 | |

| Record name | 2-[3-(Methylamino)propyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

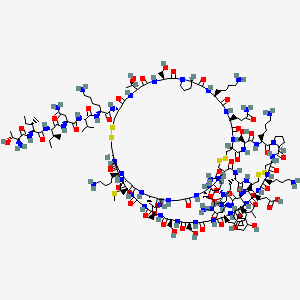

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)